(4R)-4-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
®-4-(Hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, featuring a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)pyrrolidin-2-one typically involves the reduction of ®-methyl 5-oxopyrrolidine-2-carboxylate. The reaction is carried out in methanol at 0°C with sodium borohydride as the reducing agent. The reaction mixture is stirred until completion, followed by the addition of acetic acid to neutralize the reaction. The product is then purified using silica gel chromatography, eluting with a methanol-chloroform mixture .
Industrial Production Methods
Industrial production of ®-4-(Hydroxymethyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ®-4-(Carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of ®-4-(Hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
®-4-(Hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- ®-5-(Hydroxymethyl)-2-pyrrolidinone
- (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Uniqueness
®-4-(Hydroxymethyl)pyrrolidin-2-one stands out due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts unique reactivity and binding properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for chiral pharmaceuticals.
Properties
IUPAC Name |
(4R)-4-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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